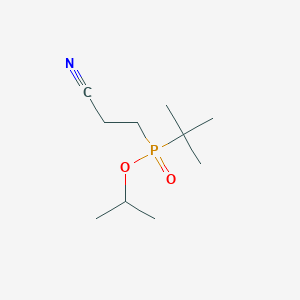
Isopropyl 2-cyanoethyl(t-butyl)phosphinate
Cat. No. B8430944
M. Wt: 217.24 g/mol
InChI Key: AHLQGHDWELPDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05051524
Procedure details


To 15.7 g of t-butylphosphonous acid-isopropylester in 6.3 ml of acrylonitrile are added 21 ml of sodium isopropylate (0.25 molar). After the exothermic reaction (the temperature rises to 100°) the suspension is filtered, the filtrate evaporated and the residue distillated to yield isopropyl 2-cyanoethyl(t-butyl)phosphinate as an oil,b.p. 121°/8 Pa, nD20 =1.4480.
Name
t-butylphosphonous acid-isopropylester
Quantity
15.7 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O:4][P:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[OH:6])([CH3:3])[CH3:2].[Na].[C:12](#[N:15])[CH:13]=[CH2:14]>>[C:12]([CH2:13][CH2:14][P:5]([C:7]([CH3:10])([CH3:9])[CH3:8])(=[O:6])[O:4][CH:1]([CH3:3])[CH3:2])#[N:15] |^1:10|
|
Inputs


Step One
|
Name
|
t-butylphosphonous acid-isopropylester
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OP(O)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
6.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the exothermic reaction (the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rises to 100°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CCP(OC(C)C)(=O)C(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
